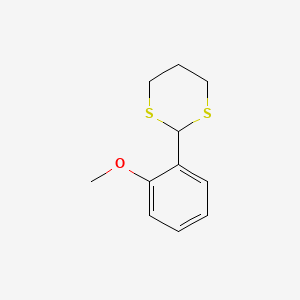

2-(2-Methoxyphenyl)-1,3-dithiane

Description

Contextualization of 1,3-Dithiane (B146892) Chemistry in Retrosynthetic Analysis

Retrosynthetic analysis, a foundational strategy in designing organic syntheses, often reveals the need for synthons that possess unconventional polarity. The chemistry of 1,3-dithianes directly addresses this challenge by providing a reliable method for polarity inversion, thereby enabling the formation of carbon-carbon bonds that would be otherwise difficult to achieve.

The Umpolung Strategy and Acyl Anion Equivalents

The term "Umpolung," German for polarity reversal, describes the inversion of the normal reactivity of a functional group. numberanalytics.com In the context of carbonyl compounds, the carbon atom of a carbonyl group is inherently electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This lithiated 1,3-dithiane serves as an acyl anion equivalent, a synthon that effectively functions as a negatively charged acyl group. quimicaorganica.orglibretexts.org This strategy, often referred to as the Corey-Seebach reaction, allows the dithiane to react with various electrophiles. wikipedia.org The stability of the resulting 2-lithio-1,3-dithiane is attributed to the presence of the sulfur atoms, which can stabilize the adjacent negative charge through the use of their vacant d-orbitals. youtube.com

The general scheme for the Umpolung strategy using 1,3-dithianes is as follows:

Formation of the dithiane: An aldehyde reacts with 1,3-propanedithiol (B87085) in the presence of an acid catalyst to form the corresponding 1,3-dithiane. youtube.comorganic-chemistry.org

Deprotonation: The dithiane is treated with a strong base (e.g., n-butyllithium) to form the 2-lithio-1,3-dithiane. wikipedia.org

Alkylation: The lithiated dithiane reacts with an electrophile (e.g., alkyl halide, epoxide, another carbonyl compound) to form a new carbon-carbon bond. wikipedia.orgwikipedia.org

Deprotection: The dithiane moiety is hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) oxide, to reveal the final product. youtube.comwikipedia.org

Role as Masked Carbonyl Functionalities and Synthetic Equivalents

Beyond their role in Umpolung, 1,3-dithianes are widely utilized as protecting groups for aldehydes and ketones. organic-chemistry.orgthieme-connect.de The dithioacetal group is stable under both acidic and basic conditions, making it an effective "masked carbonyl functionality." thieme-connect.deuwindsor.ca This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl group. uwindsor.ca

As synthetic equivalents, 1,3-dithianes provide a way to introduce a carbonyl group into a molecule at a late stage of a synthesis. This is particularly useful in the construction of complex molecules where direct introduction of a carbonyl group might interfere with earlier reaction steps. acs.org The ability to deprotect the dithiane under specific conditions to regenerate the carbonyl functionality is a key aspect of their utility. organic-chemistry.orgacs.org

Significance of Aryl-Substituted 1,3-Dithianes in Complex Molecule Construction

Aryl-substituted 1,3-dithianes, such as 2-(2-Methoxyphenyl)-1,3-dithiane, are particularly valuable in organic synthesis. The presence of an aryl group at the 2-position of the dithiane ring influences its reactivity and provides a handle for further functionalization. Palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have been developed, taking advantage of the relatively acidic benzylic proton of the dithiane. brynmawr.edu This methodology offers a unique approach to the synthesis of diaryl ketones and diarylmethanes. brynmawr.edu

Importance of the 2-Methoxyphenyl Moiety as a Structural Element

The 2-methoxyphenyl group is a common structural motif found in a variety of biologically active compounds and natural products. wikipedia.org The methoxy (B1213986) group (O-CH₃) is an electron-donating group when at the ortho or para position of a benzene (B151609) ring. wikipedia.org Its presence can influence the electronic properties and reactivity of the molecule. In the context of this compound, the 2-methoxyphenyl group can affect the acidity of the C2 proton and the subsequent reactivity of the corresponding anion.

The 2-methoxyphenyl moiety itself has been incorporated into various compounds with interesting biological and photophysical properties. ontosight.ai For instance, it is a component of some compounds explored for their anti-inflammatory, antimicrobial, and antitumor activities. ontosight.aimdpi.com The presence of this specific moiety in a synthetic building block like this compound allows for the direct incorporation of this important structural element into more complex target molecules.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₁H₁₄OS₂ nih.gov |

| CAS Number | 32503 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24588-70-3 |

|---|---|

Molecular Formula |

C11H14OS2 |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1,3-dithiane |

InChI |

InChI=1S/C11H14OS2/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI Key |

MDUCGIRKSXVGBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2SCCCS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxyphenyl 1,3 Dithiane and Its Precursors

Direct Dithioacetalization Approaches

Direct dithioacetalization involves the reaction of an aldehyde with a dithiol, typically in the presence of a catalyst, to form the 1,3-dithiane (B146892) ring.

The condensation of 1,3-propanedithiol (B87085) with o-methoxybenzaldehyde is a common method for synthesizing 2-(2-methoxyphenyl)-1,3-dithiane. This reaction is typically facilitated by an acid catalyst. Both Brønsted and Lewis acids can be employed to promote the reaction. organic-chemistry.org For instance, tungstophosphoric acid has been shown to be an effective and highly selective catalyst for the thioacetalization of aldehydes. organic-chemistry.org Another approach involves the use of a catalytic amount of iodine under mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction's efficiency and yield.

A general procedure involves reacting o-methoxybenzaldehyde with 1,3-propanedithiol in the presence of a catalytic amount of a Lewis acid such as boron trifluoride etherate. orgsyn.org The reaction is often carried out in a suitable solvent like chloroform. The slow addition of the reactants to the boiling solvent containing the catalyst can help to minimize the formation of undesired linear condensation products. orgsyn.org

| Catalyst Type | Example Catalyst | Key Features |

| Brønsted Acid | Tungstophosphoric Acid | Effective and highly selective for thioacetalization. organic-chemistry.org |

| Lewis Acid | Boron Trifluoride Etherate | Commonly used for dithioacetal formation. orgsyn.org |

| Halogen | Iodine | Catalyzes the reaction under mild conditions. organic-chemistry.org |

Recent advancements in photoredox catalysis have led to the development of visible-light-promoted methods for dithioacetalization. These protocols offer a milder and more environmentally friendly alternative to traditional acid-catalyzed methods. While specific examples for the synthesis of this compound using this method are not detailed in the provided search results, the general principle involves the use of a photocatalyst that, upon irradiation with visible light, can facilitate the formation of the dithioacetal from the corresponding aldehyde and dithiol.

Iron catalysts have emerged as an efficient and cost-effective option for promoting dithioacetalization reactions. organic-chemistry.org An iron-catalyzed protocol provides access to 1,3-dithianes in good to excellent yields under mild conditions using 2-chloro-1,3-dithiane (B1253039) as the dithiolating agent. organic-chemistry.org This method offers a highly efficient process for the synthesis of dithianes.

Functionalization of the 1,3-Dithiane Core

An alternative synthetic strategy involves the formation of the 1,3-dithiane ring first, followed by the introduction of the 2-methoxyphenyl group.

The C-2 proton of 1,3-dithiane is acidic enough to be removed by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane intermediate. researchgate.netuwindsor.ca This nucleophilic species can then react with various electrophiles in what is known as the Corey-Seebach reaction. uwindsor.ca This "umpolung" or reversal of polarity of the carbonyl group is a powerful tool in organic synthesis. uwindsor.ca

To synthesize this compound via this route, the 2-lithio-1,3-dithiane anion would be reacted with a suitable electrophile containing the 2-methoxyphenyl group. For example, reaction with an appropriate 2-methoxybenzyl halide would yield the desired product. The generation of the lithiated dithiane is typically performed at low temperatures (e.g., -20 °C) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

| Reagent | Role | Typical Conditions |

| 1,3-Dithiane | Starting material | - |

| n-Butyllithium | Strong base to deprotonate at C-2 | THF, -20 °C researchgate.net |

| Electrophile (e.g., 2-methoxybenzyl halide) | Provides the desired substituent | - |

Studies have shown that 2-lithio-1,3-dithianes react smoothly with arenesulfonates of primary alcohols at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org This provides an alternative to using alkyl halides as electrophiles. organic-chemistry.org

A more recent development is the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes. This methodology allows for the cross-coupling of a pre-formed 2-aryl-1,3-dithiane with an aryl bromide. brynmawr.edu The reaction takes advantage of the acidity of the benzylic proton on the dithiane. brynmawr.edu

In a typical procedure, 2-phenyl-1,3-dithiane (B1581651) can be coupled with an aryl bromide, such as bromobenzene, using a palladium catalyst like palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand. brynmawr.edu The reaction is carried out in the presence of a base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu), in a solvent like cyclopentyl methyl ether (CPME). brynmawr.edu This method has been shown to be effective for a range of aryl bromides, affording the cross-coupled products in moderate to good yields. brynmawr.edu While this example details the synthesis of 2,2-diaryl-1,3-dithianes, the principle could potentially be adapted for the synthesis of this compound by starting with 1,3-dithiane and a suitable 2-methoxyphenylating agent under palladium catalysis.

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂ | Facilitates the C-H activation and cross-coupling. brynmawr.edu |

| Ligand | NiXantphos | Stabilizes the palladium catalyst. brynmawr.edu |

| Base | KOtBu | Promotes the deprotonation of the dithiane. brynmawr.edu |

| Solvent | CPME | Provides the reaction medium. brynmawr.edu |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of this compound and its precursors. The most prevalent method involves the thioacetalization of 2-methoxybenzaldehyde (B41997) with 1,3-propanedithiol. thieme-connect.de This reaction, catalyzed by an acid, proceeds via nucleophilic attack of the sulfur atoms of the dithiol on the carbonyl carbon of the aldehyde. thieme-connect.de A variety of acid catalysts can be employed to facilitate this transformation, including hydrogen chloride, zinc(II) chloride, and boron trifluoride–diethyl ether complex. thieme-connect.de

Another significant strategy utilizing nucleophilic substitution is the "umpolung" or reversal of polarity of the carbonyl group, achieved through the formation of a 2-lithio-1,3-dithiane anion. scribd.comyoutube.com This carbanion, stabilized by the adjacent sulfur atoms, acts as a potent nucleophile. quimicaorganica.org It can then react with a range of electrophiles in what is typically an SN2 reaction. youtube.com For the synthesis of the target compound, this would involve a reaction with a suitable 2-methoxyphenyl electrophile. This approach allows for the creation of a carbon-carbon bond at the C2 position of the dithiane ring. acs.org The general process begins with the deprotonation of 1,3-dithiane using a strong base like n-butyllithium to generate the nucleophilic 2-lithio-1,3-dithiane. youtube.com This is followed by the addition of an alkyl or aryl halide to form the 2-substituted product. youtube.com

Table 1: Catalysts for Thioacetalization of Aldehydes with 1,3-Propanedithiol

| Catalyst | Conditions | Reference |

|---|---|---|

| Hydrogen Chloride (HCl) | Chloroform, -20°C to room temp. | thieme-connect.de |

| Zinc(II) Chloride (ZnCl₂) | - | thieme-connect.de |

| Boron Trifluoride–Diethyl Ether (BF₃·OEt₂) | Chloroform, -20°C to room temp. | thieme-connect.de |

| p-Toluenesulfonic Acid / Silica Gel | Solvent-free | organic-chemistry.org |

| Perchloric Acid / Silica Gel (HClO₄-SiO₂) | Solvent-free, room temp. | organic-chemistry.org |

| Hafnium Trifluoromethanesulfonate | - | organic-chemistry.org |

| Praseodymium Triflate | - | organic-chemistry.org |

Derivatization from 2-Chloro-1,3-Dithiane

The synthesis of 2-substituted 1,3-dithianes can also be achieved through derivatization of 2-chloro-1,3-dithiane. In this approach, the chlorine atom at the 2-position serves as a leaving group, and the dithiane acts as an electrophilic species. This allows for nucleophilic attack by a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound, to form a new carbon-carbon bond.

To synthesize this compound via this method, a 2-methoxyphenyl organometallic nucleophile is required. This can be prepared from precursors like 2-iodoanisole (B129775) or 1,3-dimethoxybenzene (B93181). For instance, 2-methoxyphenylmagnesium bromide can be formed from 2-bromoanisole (B166433) and magnesium, while [2,6-dimethoxyphenyl]-lithium can be generated by treating 1,3-dimethoxybenzene with n-butyllithium. nih.govgoogle.com The subsequent reaction of this nucleophile with 2-chloro-1,3-dithiane would yield the target compound through a nucleophilic substitution mechanism.

Furthermore, 2-chloro-1,3-dithiane has been utilized as an efficient dithioacetalization agent for aldehydes in the presence of an iron catalyst. organic-chemistry.orgresearchgate.net This process provides an alternative route to 1,3-dithiane derivatives under mild conditions, yielding good to excellent results. organic-chemistry.org Although this specific reaction is a dithioacetalization rather than a direct substitution by a methoxyphenyl group, it highlights the versatility of 2-chloro-1,3-dithiane as a precursor in dithiane chemistry. organic-chemistry.orgresearchgate.net

Table 2: Research Findings on Dithiane Synthesis from 2-Chloro-1,3-Dithiane

| Reactant | Method | Key Finding | Reference |

|---|---|---|---|

| Aldehydes | Iron-catalyzed dithioacetalization | Provides access to various 1,3-dithianes under mild conditions with high efficiency. | organic-chemistry.org |

| Unactivated Alkynes | Alcohol-mediated dithioacetalization | Achieves Markovnikov-selective synthesis of 1,3-dithianes in high yields. | researchgate.net |

| 2-Methoxyphenyl Nucleophile (Hypothetical) | Nucleophilic Substitution | A plausible route involving the reaction of a 2-methoxyphenyl organometallic with 2-chloro-1,3-dithiane. | - |

Reactivity Profiles and Reaction Mechanisms of 2 2 Methoxyphenyl 1,3 Dithiane

Deprotonation and Anion Chemistry

The generation of the 2-lithio-1,3-dithiane anion is a critical step that unlocks the synthetic potential of this class of compounds. This process involves the removal of the acidic proton at the C2 position by a strong base.

Conditions for 2-Lithio-1,3-Dithiane Formation (e.g., n-BuLi, t-BuLi with HMPA/DMPU)

The deprotonation of 2-aryl-1,3-dithianes is typically achieved using strong organolithium bases. youtube.com n-Butyllithium (n-BuLi) is a commonly employed reagent for this transformation, usually in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to -20 °C). wikipedia.orgresearchgate.net The reaction involves the abstraction of the C2 proton by the butyl anion to form the corresponding 2-lithio-1,3-dithiane and butane. youtube.com

For substrates that are less acidic or where n-BuLi is not sufficiently reactive, stronger bases or additives are required. tert-Butyllithium (t-BuLi) is a more powerful base than n-BuLi and can be used for more challenging deprotonations. mt.com The reactivity of these organolithium reagents can be further enhanced by the addition of polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). nih.govnih.gov These additives coordinate to the lithium ion, breaking down the aggregate structures of the organolithium reagent and increasing the basicity of the carbanion. nih.govnih.gov For instance, HMPA can shift the equilibrium of t-BuLi to form a more reactive separated ion pair. nih.govnih.gov The use of such additives can be crucial for achieving efficient deprotonation and subsequent reactions. nih.govorganic-chemistry.org

| Base/Additive | Typical Conditions | Notes |

|---|---|---|

| n-BuLi | THF, -78 to -20 °C | Most common and cost-effective choice for standard deprotonations. wikipedia.orgresearchgate.net |

| t-BuLi | THF, -78 °C | More reactive than n-BuLi; used for less acidic substrates. mt.com |

| t-BuLi with HMPA/DMPU | THF, low temperatures | Increases basicity by breaking up organolithium aggregates, leading to more reactive "naked" anions. nih.govnih.gov |

Carbanion Stabilization by Adjacent Sulfur Atoms

The stability of the 2-lithio-1,3-dithiane carbanion is a key factor in its successful generation and use in synthesis. The adjacent sulfur atoms play a crucial role in stabilizing the negative charge on the C2 carbon. This stabilization is attributed to a combination of inductive effects and the potential for d-orbital participation. organicchemistrydata.org The electronegative sulfur atoms withdraw electron density from the carbanionic center through the sigma bonds, an inductive effect that helps to delocalize the negative charge. organicchemistrydata.org

Furthermore, the presence of empty, low-lying d-orbitals on the sulfur atoms was historically proposed to overlap with the p-orbital of the carbanion, leading to pπ-dπ bonding and further delocalization of the negative charge. However, the extent of d-orbital contribution is a subject of debate, with some studies suggesting it is a minor contributor. organicchemistrydata.org Regardless of the precise mechanism, the empirical evidence overwhelmingly supports the significant stabilizing effect of the adjacent sulfur atoms, making the C2 proton of 1,3-dithianes significantly more acidic than a typical methylene (B1212753) proton. organicchemistrydata.org

Carbon-Carbon Bond Forming Reactions

Once formed, the 2-lithio-2-(2-methoxyphenyl)-1,3-dithiane anion is a potent nucleophile and participates in a wide array of reactions to form new carbon-carbon bonds.

Alkylation Reactions (e.g., with Alkyl Halides)

The reaction of 2-lithio-1,3-dithianes with alkyl halides is a classic and widely used method for forming carbon-carbon bonds. cdnsciencepub.com The dithiane anion acts as a nucleophile in an SN2 reaction, displacing the halide from the alkyl halide to form a 2-alkyl-2-(2-methoxyphenyl)-1,3-dithiane. This reaction generally works well with primary and some secondary alkyl halides. brynmawr.edu The use of arenesulfonates of primary alcohols has also been reported as an effective alternative to alkyl halides for this transformation. organic-chemistry.org

| Electrophile | Product | Typical Yield | Reference |

|---|---|---|---|

| Primary Alkyl Halide (e.g., R-Br) | 2-Alkyl-2-(2-methoxyphenyl)-1,3-dithiane | High | cdnsciencepub.combrynmawr.edu |

| Primary Alkyl Arenesulfonate (e.g., R-OSO₂Ar) | 2-Alkyl-2-(2-methoxyphenyl)-1,3-dithiane | High | organic-chemistry.org |

Addition to Carbonyl Compounds and Epoxides

The nucleophilic 2-lithio-1,3-dithiane anion readily adds to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. cdnsciencepub.com This reaction provides a direct route to α-hydroxy dithianes, which are valuable synthetic intermediates. cdnsciencepub.com The addition is typically carried out at low temperatures to avoid side reactions.

Similarly, the dithiane anion can open epoxide rings via nucleophilic attack. cdnsciencepub.com This reaction typically proceeds via an SN2 mechanism, with the anion attacking one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy dithiane. cdnsciencepub.com Studies have shown that the ring-opening of C-17 spiroepoxides in steroids with 2-lithio-1,3-dithiane reagents provides a convenient route to homocorticoid compounds. cdnsciencepub.com

Catalytic Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation)

More recently, the utility of 2-aryl-1,3-dithianes has been expanded to include transition metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been developed. brynmawr.edu This methodology leverages the acidity of the benzylic proton of the dithiane, allowing it to function as a transmetalation reagent in the catalytic cycle. brynmawr.edu The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand. brynmawr.edu These conditions facilitate the formation of 2,2-diaryl-1,3-dithianes, which can be further transformed into diaryl ketones or diarylmethanes. brynmawr.edu

| Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Pd(OAc)₂, Phosphine Ligand, Base (e.g., KOtBu) | 2,2-Diaryl-1,3-dithiane | brynmawr.edu |

Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Pyrazole (B372694) Synthesis)

The 1,3-dithiane (B146892) moiety can be elaborated to participate in cycloaddition reactions, enabling the construction of complex heterocyclic frameworks. A notable example is the synthesis of polysubstituted pyrazoles through a base-mediated [3+2] cycloaddition. This strategy utilizes 2-alkynyl-1,3-dithianes, which act as umpolung synthons, reacting with sydnones to form pyrazoles with high regioselectivity.

In a typical procedure, a 2-alkynyl-1,3-dithiane reacts with a sydnone (B8496669) in the presence of a base like potassium tert-butoxide (KOt-Bu) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org This method is advantageous due to its mild reaction conditions, broad functional group tolerance, and the ability to introduce substituents at the typically unreactive C-3 position of the pyrazole ring. acs.org The dithianyl group in the resulting pyrazole product remains available for further derivatization, adding to the synthetic utility of this approach. acs.org Although a reaction with the specific 2-(2-methoxyphenyl)-1,3-dithiane is not explicitly detailed, the methodology is general for various 2-substituted dithianes. For instance, the reaction between 2-(phenylethynyl)-1,3-dithiane and phenylsydrone proceeds efficiently to yield the corresponding 1,3,4-trisubstituted pyrazole. acs.org

General pyrazole synthesis often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov However, the [3+2] cycloaddition strategy offers a distinct pathway, leveraging the unique electronic properties of the dithiane functional group to achieve specific regiochemical outcomes. acs.org

Dethioacetalization (Deprotection) Strategies

The regeneration of the original carbonyl group from the 1,3-dithiane is a critical step in its application as a protective group. This process, known as dethioacetalization or deprotection, can be accomplished through various methods, primarily involving oxidative or acidic conditions.

Oxidative cleavage is a common and effective method for deprotecting 1,3-dithianes. A variety of oxidizing agents can be employed, often under mild conditions.

Molecular Iodine (I₂): Iodine can be used as a catalyst in several deprotection protocols. One method involves using 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (e.g., 5 mol%) in an aqueous micellar system with sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.orgorganic-chemistry.org This system operates under neutral conditions and shows tolerance for various other protecting groups. organic-chemistry.orgorganic-chemistry.org The reaction is generally rapid, with deprotection of substrates like 2-(4-hydroxyphenyl)-1,3-dithiane completing in minutes. organic-chemistry.org Another approach utilizes molecular iodine as a photocatalyst under visible light, with oxygen serving as the terminal oxidant, to achieve cleavage of the C–S bonds. sigmaaldrich.com

N-Bromosuccinimide (NBS): NBS is an effective reagent for the oxidative cleavage of 1,3-dithianes, particularly for substrates that are resistant to other methods, such as 2-acyl-1,3-dithianes. stackexchange.comresearchgate.net The reaction is typically carried out in aqueous organic solvents like acetonitrile (B52724) or acetone. stackexchange.comresearchgate.net For some substrates, the efficacy of NBS can be enhanced by the addition of a silver salt. researchgate.net

Selectfluor: The electrophilic fluorine source Selectfluor (F-TEDA-BF₄) is also capable of regenerating carbonyl compounds from their thioacetal derivatives. researchgate.net

Iodosobenzene (B1197198) (PhIO): Iodosobenzene provides an efficient method for dethioacetalization under anhydrous conditions, which is particularly useful for substrates containing water-sensitive functional groups. researchgate.net The reaction is typically performed in dichloromethane (B109758) (DCM). Isotope-labeling experiments have confirmed that the oxygen atom incorporated into the final carbonyl product originates from the iodosobenzene reagent itself, not from atmospheric oxygen or residual water. researchgate.net

| Reagent System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| I₂ (cat.), H₂O₂ | 2-(4-Hydroxyphenyl)-1,3-dithiane | SDS/H₂O, rt, 25 min | 90% | organic-chemistry.org |

| NBS | 2-Phenyl-1,3-dithiane (B1581651) | Solvent-free, H₂O, grinding, 3 min | 90% | stackexchange.com |

| PhIO | General 1,3-dithianes | DCM, rt | High Yields | researchgate.net |

Acid-catalyzed hydrolysis provides an alternative route for dethioacetalization. A mixture of polyphosphoric acid (PPA) and a few drops of acetic acid has been shown to be a simple, mild, and convenient system for the deprotection of 1,3-dithianes and 1,3-dithiolanes. researchgate.netyoutube.com The reaction proceeds efficiently at temperatures between 25-45 °C over several hours. researchgate.net After the reaction is complete, the PPA is hydrolyzed by the addition of water, and the corresponding aldehyde or ketone can be isolated. researchgate.net It has been noted that both PPA and acetic acid are crucial for the reaction's success, as using PPA alone results in very low yields. researchgate.net

| Reagent System | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) / Acetic Acid | 25-45 °C | 3-8 h | researchgate.net |

In contrast to deprotection strategies that regenerate the carbonyl group, hydrogenolysis of 1,3-dithianes results in complete removal of the sulfur atoms, yielding a methylene (-CH₂) group. This transformation is a desulfurization reaction, not a deprotection. masterorganicchemistry.com The most common reagent for this purpose is Raney Nickel, a high-surface-area nickel-aluminum alloy that is "activated" with adsorbed hydrogen gas. youtube.commasterorganicchemistry.com The reaction involves the cleavage of both carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. masterorganicchemistry.com This method provides a two-step sequence, known as the Mozingo reduction, to convert a carbonyl group into a methylene group: first, formation of the dithiane, followed by desulfurization with Raney Nickel. masterorganicchemistry.com

Mechanistic Investigations of Related Dithiane Transformations

Understanding the reaction mechanisms of dithiane transformations is key to optimizing existing methods and developing new synthetic strategies. Studies have particularly focused on the role of radical intermediates in oxidative deprotection pathways.

Many oxidative deprotection methods for 1,3-dithianes are initiated by a single-electron transfer (SET) from one of the sulfur atoms of the dithiane ring to the oxidant or a photosensitizer. researchgate.netacs.org This process generates a dithiane radical cation. The low oxidation potential of cyclic thioethers like 1,3-dithiane facilitates this initial SET step. researchgate.net

The fate of the resulting radical cation determines the reaction pathway. In photochemical deprotections, an electron transfer from the dithiane to an excited triplet sensitizer (B1316253) occurs rapidly. researchgate.net The dithiane radical cation can then undergo C-S bond cleavage to form a distonic radical cation intermediate. researchgate.net Subsequent reaction with oxygen or superoxide (B77818) radical anion ultimately leads to the cleavage of the dithiane ring and regeneration of the parent carbonyl compound. researchgate.netacs.org The requirement of oxygen for many of these photochemical reactions supports a mechanism that does not involve direct hydrolysis by water but rather an oxygen-driven process. researchgate.net Laser flash photolysis studies have been instrumental in detecting these transient radical cation intermediates and elucidating the kinetics of their fragmentation. researchgate.netacs.org

Understanding Reaction Intermediates of this compound

The reactivity of this compound is largely dictated by the nature of the intermediates that can be formed upon reaction. Key among these are electrophilic and nucleophilic species that enable the diverse synthetic applications of dithiane chemistry. The presence of the 2-methoxyphenyl substituent introduces specific electronic effects that influence the stability and subsequent reaction pathways of these intermediates.

Thionium (B1214772) Ions

A critical electrophilic intermediate in the chemistry of this compound is the thionium ion, also referred to as an α-thio carbocation. This species is typically generated under acidic conditions, particularly during the hydrolysis or deprotection of the dithiane ring to regenerate the parent carbonyl compound. The generally accepted mechanism involves the protonation of one of the sulfur atoms, followed by the elimination of a thiol moiety to form a resonance-stabilized carbocation where the positive charge is shared between the carbon and the adjacent sulfur atom.

The acid-catalyzed hydrolysis of 2-aryl-1,3-dithianes is believed to proceed through a mechanism that can vary from an A-SE2 to an A-2 like pathway, depending on the reactivity of the dithiane and the acidity of the medium. nih.gov In strongly acidic solutions, 2-aryl-1,3-dithianes can lead to the stoichiometric formation of these α-thio carbocations, which have been postulated as key, albeit often low-concentration, intermediates in the hydrolysis of S,S-acetals. nih.gov

The stability of this thionium ion intermediate is a crucial factor in the rate and feasibility of reactions involving its formation. The 2-methoxyphenyl group plays a significant role in stabilizing the positive charge through a phenomenon known as neighboring group participation or anchimeric assistance. nih.govacs.org The lone pair of electrons on the ortho-methoxy group's oxygen atom can participate in the delocalization of the positive charge of the carbocationic center. This interaction leads to the formation of a more stabilized, cyclic oxonium ion-like resonance structure.

This anchimeric assistance by the ortho-methoxy group accelerates the rate of reactions that proceed through a thionium ion intermediate compared to unsubstituted phenyl or para-substituted analogues where such an interaction is not possible. organic-chemistry.org The stabilization of the transition state leading to the thionium ion lowers the activation energy of the reaction. nih.gov This effect is well-documented in other systems where a neighboring group with a lone pair of electrons can assist in a reaction, often leading to enhanced reaction rates and specific stereochemical outcomes. organic-chemistry.orgnih.gov

The formation of the thionium ion is a key step in various transformations of this compound. For instance, in deprotection reactions using reagents like o-iodoxybenzoic acid (IBX) or Selectfluor™, the cleavage of the dithiane involves the generation of this electrophilic intermediate which is then trapped by water or another nucleophile to yield the final carbonyl product. organic-chemistry.org

Table 1: Factors Influencing Thionium Ion Formation and Stability

| Factor | Description | Implication for this compound |

| Acid Catalyst | A Brønsted or Lewis acid is typically required to initiate the formation of the thionium ion by protonating a sulfur atom. organic-chemistry.org | Essential for hydrolysis and other reactions proceeding via a thionium ion intermediate. |

| 2-Methoxyphenyl Group | The ortho-methoxy group provides anchimeric assistance, stabilizing the carbocation through resonance. nih.govacs.org | Leads to an enhanced rate of formation and increased stability of the thionium ion compared to analogues lacking this group. |

| Solvent | The polarity of the solvent can influence the stability of charged intermediates. | Polar solvents can help to stabilize the charged thionium ion intermediate. |

| Leaving Group Ability | The facility of the departure of one of the sulfur atoms (as part of a thiol) influences the rate of thionium ion formation. | Protonation of the sulfur atom converts it into a better leaving group. |

Imine Exchange

Detailed research findings on a reaction specifically termed "imine exchange" involving the direct conversion of this compound could not be located in the reviewed scientific literature.

However, the reactivity of dithianes with imines and their derivatives is documented in other contexts. For example, the nucleophilic addition of 2-lithio-1,3-dithianes to N-substituted imines is a known method for the synthesis of α-amino-1,3-dithianes. nih.gov This reaction represents a C-C bond formation where the dithiane acts as an acyl anion equivalent. Furthermore, Lewis base-catalyzed addition of 2-trimethylsilyl-1,3-dithiane (B1293776) to N-substituted aldimines has been reported to proceed smoothly to afford the corresponding adducts. nih.gov

Additionally, some oxidative reagents, such as o-iodoxybenzoic acid (IBX), are capable of both cleaving dithianes and generating imines from secondary amines in separate reactions. organic-chemistry.org While this points to compatible reactivity, it does not describe a direct exchange reaction. The synthesis of imines generally involves the condensation of primary amines with aldehydes or ketones. organic-chemistry.orgunacademy.com The conversion of a thioacetal directly to an imine is not a standard named reaction.

Without specific literature detailing an "imine exchange" reaction for this compound, any discussion on its mechanism or intermediates would be speculative and fall outside the scope of this scientifically-focused article.

Applications of 2 2 Methoxyphenyl 1,3 Dithiane in Complex Organic Synthesis

Strategic Utilization in Natural Product Synthesis

The synthesis of natural products often presents formidable challenges due to their complex and highly functionalized structures. The 1,3-dithiane (B146892) functionality, in general, has been widely employed as an acyl anion equivalent, a concept pioneered by Corey and Seebach. researchgate.netresearchgate.net This "umpolung" or reversal of polarity allows for the formation of carbon-carbon bonds that would otherwise be difficult to achieve. youtube.com The application of 2-substituted 1,3-dithianes, including the methoxyphenyl derivative, has been instrumental in the total synthesis of numerous natural products. researchgate.netresearchgate.netuwindsor.ca

In the context of natural product synthesis, 2-(2-methoxyphenyl)-1,3-dithiane can serve as a key intermediate. After the crucial carbon-carbon bond-forming step, the dithiane group can be hydrolyzed to reveal the parent carbonyl group, a common motif in many natural products. thieme-connect.deasianpubs.org This deprotection is often carried out in the later stages of a synthesis. organic-chemistry.org The methoxy-substituted phenyl ring can influence the reactivity and selectivity of these transformations, and can itself be a precursor to other functional groups found in natural products.

Table 1: Examples of 1,3-Dithianes in the Synthesis of Natural Products

| Natural Product | Role of Dithiane Intermediate | Reference |

| Maytansine | Acetal thioacetal intermediate for alkylation. | uwindsor.ca |

| Mucocin | Bis(thioacetal) intermediate for hetero-Michael addition. | uwindsor.ca |

| (+)-Nepetalactone | Ketene dithioacetal intermediate for intramolecular hetero Diels-Alder reaction. | uwindsor.ca |

| (±)-trans-Quercus lactone | Intermediate from the reaction of a lithiated dithiane with an aldehyde. | uwindsor.ca |

| (±)-Eldanolide | Intermediate from the reaction of a lithiated dithiane with an aldehyde. | uwindsor.ca |

Construction of Advanced Pharmaceutical Intermediates

The principles that make this compound valuable in natural product synthesis are equally applicable to the construction of advanced pharmaceutical intermediates. These intermediates are often complex molecules that serve as building blocks for the synthesis of active pharmaceutical ingredients (APIs). whiterose.ac.uk The ability to introduce a masked carbonyl group and form key carbon-carbon bonds is crucial in the assembly of these intricate structures.

For instance, the core of many pharmaceutically active compounds may contain a ketone or aldehyde functionality that is introduced late in the synthesis via the hydrolysis of a dithiane precursor. The 2-methoxyphenyl group can provide steric and electronic effects that guide the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral drugs. Furthermore, the methoxy (B1213986) group itself can be a key pharmacophoric feature or a handle for further functionalization. The synthesis of apremilast, a phosphodiesterase 4 inhibitor, involves intermediates with a substituted phenyl group, highlighting the relevance of such moieties in drug discovery. nih.gov

Role as Linkers in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds, particularly in drug discovery. nih.gov This methodology relies on the use of a solid support (resin) to which the growing molecule is attached via a linker. biosynth.comlsu.edu The choice of linker is critical as it must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. dtu.dkresearchgate.net

While specific examples detailing the use of this compound as a linker are not prevalent in the provided search results, the broader class of dithiane-containing molecules has been explored for this purpose. For example, dithiane-protected benzoin (B196080) has been investigated as a photolabile safety-catch linker. acs.org The development of a 1,3-dithiane linker for the solid-phase synthesis of podophyllum lignans (B1203133) further illustrates the potential of this functional group in this area. researchgate.net The 2-methoxyphenyl group could potentially modulate the properties of such a linker, influencing its stability and cleavage conditions.

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net The 1,3-dithiane moiety can serve as a versatile precursor for the synthesis of various heterocyclic systems. rsc.org For instance, β-keto 1,3-dithianes can be transformed into a range of functionalized oxygen-containing heterocycles. organic-chemistry.org

The this compound, upon deprotonation and reaction with suitable electrophiles, can generate intermediates that undergo cyclization reactions to form heterocycles. The methoxyphenyl group can participate in these cyclizations or influence the regioselectivity of the ring-forming step. The synthesis of pteridine (B1203161) derivatives from various heterocyclic compounds demonstrates the broad utility of building block approaches in this area. researchgate.net

Generation of Masked Functional Groups

One of the most powerful applications of 1,3-dithianes in organic synthesis is their role as "masked" functional groups. researchgate.net This strategy allows for the protection of a reactive functional group while other parts of the molecule are being modified.

1,3-Dicarbonyl Systems: β-Keto 1,3-dithianes, which can be prepared through various methods, serve as masked 1,3-dicarbonyl systems. organic-chemistry.org These are valuable intermediates as the direct synthesis and manipulation of 1,3-dicarbonyl compounds can be challenging due to their reactivity. organic-chemistry.org After the desired transformations, the dithiane is cleaved to reveal the 1,3-dicarbonyl functionality.

1,1-Difluoromethyl Alkanes: 2-Alkyl-1,3-dithiane derivatives can be converted into the corresponding 1,1-difluoromethyl alkanes. organic-chemistry.org This transformation is significant as the introduction of fluorine atoms into organic molecules can dramatically alter their biological properties.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

Specific experimental ¹H NMR spectral data for 2-(2-Methoxyphenyl)-1,3-dithiane, which would detail the chemical shifts, multiplicities, and coupling constants for the protons within the molecule, are not available in the reviewed scientific literature.

Detailed experimental ¹³C NMR data, which would provide the chemical shifts for each unique carbon atom in this compound, have not been reported in the searched literature.

Advanced two-dimensional (2D) NMR data, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), for this compound are not present in the available scientific databases and literature. Such techniques would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry (MS)

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. rsc.org

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M]⁺ | 226.04806 | 143.9 |

| [M]⁻ | 226.04916 | 143.9 |

| [M+H]⁺ | 227.05589 | 145.0 |

| [M-H]⁻ | 225.04133 | 150.8 |

| [M+Na]⁺ | 249.03783 | 151.3 |

| [M+K]⁺ | 265.01177 | 147.0 |

| [M+NH₄]⁺ | 244.08243 | 163.7 |

| [M+H-H₂O]⁺ | 209.04587 | 138.7 |

| [M+CH₃COO]⁻ | 285.06246 | 156.7 |

| [M+HCOO]⁻ | 271.04681 | 155.8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is used to identify the presence of specific functional groups. An experimental IR spectrum detailing the characteristic absorption bands for this compound has not been found in the surveyed literature.

Conformational Analysis in Solution and Solid State

The conformational landscape of this compound is dictated by the interplay of steric and electronic effects involving the dithiane ring and the methoxyphenyl substituent. While specific experimental data for this exact compound is not extensively available in the reviewed literature, a detailed understanding of its conformational preferences can be derived from studies on closely related 2-aryl-1,3-dithiane derivatives and the fundamental principles of conformational analysis.

The 1,3-dithiane (B146892) ring typically adopts a chair conformation, which is significantly more stable than boat or twist-boat forms. The key conformational question for 2-substituted 1,3-dithianes revolves around the axial versus equatorial preference of the substituent at the C2 position.

In the solid state, the conformation of this compound is expected to be a low-energy chair form. X-ray crystallographic studies on analogous compounds, such as 2-arylseleno-1,3-dithianes, have shown that the 1,3-dithiane ring consistently adopts a chair conformation. researchgate.net For instance, the crystal structure of 2-(4-methoxyphenylseleno)-1,3-dithiane reveals a chair conformation with the arylseleno group in an axial orientation. researchgate.net This preference for the axial position by a heteroatom-containing substituent at C2 is a well-documented phenomenon known as the anomeric effect, which is also observed in solution.

In solution, the conformational equilibrium of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis of chemical shifts and coupling constants of the dithiane ring protons, particularly at low temperatures to slow down the ring inversion, provides valuable insights into the predominant conformation.

For 2-aryl-1,3-dithianes, the anomeric effect generally stabilizes the axial conformation of the aryl group. This effect involves the delocalization of a lone pair of electrons from the sulfur atoms into the antibonding σ* orbital of the C2-substituent bond, which is more effective when the substituent is in the axial position. This electronic stabilization often outweighs the steric strain that would typically favor the equatorial position for a bulky substituent.

The presence of the methoxy (B1213986) group at the ortho position of the phenyl ring can further influence the conformational equilibrium. The orientation of the methoxyphenyl group relative to the dithiane ring will be a result of minimizing steric hindrance. It is likely that the methoxy group will orient itself away from the dithiane ring to reduce steric clashes.

The expected conformational preferences and spectroscopic features are summarized in the tables below.

Table 1: Expected Conformational Preferences of this compound

| Feature | Expected Conformation/Preference | Rationale |

| Dithiane Ring | Chair | Minimization of torsional and angle strain. |

| 2-Methoxyphenyl Substituent | Predominantly Axial | Anomeric effect stabilizing the axial orientation. researchgate.net |

| Methoxyphenyl Group Orientation | Rotated to minimize steric interactions with the dithiane ring. | Avoidance of steric hindrance between the methoxy group and the dithiane ring protons. |

Table 2: Anticipated ¹H NMR Spectroscopic Signatures for the Chair Conformation of this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants | Conformational Information |

| H2 (methine) | ~5.0 - 5.5 | Singlet or narrow multiplet | The chemical shift is influenced by the electronic nature of the aryl group and the sulfur atoms. |

| H4/H6 (axial) | ~2.8 - 3.2 | Multiplet | Typically deshielded compared to equatorial protons. Large geminal and axial-axial couplings. |

| H4/H6 (equatorial) | ~2.5 - 2.9 | Multiplet | Typically shielded compared to axial protons. Smaller axial-equatorial and equatorial-equatorial couplings. |

| H5 (axial) | ~1.8 - 2.1 | Multiplet | Shielded due to its position in the ring. |

| H5 (equatorial) | ~2.0 - 2.3 | Multiplet | Deshielded relative to the axial proton at C5. |

| OCH₃ | ~3.8 | Singlet | Characteristic chemical shift for a methoxy group on an aromatic ring. |

| Aromatic Protons | ~6.8 - 7.5 | Multiplets | The substitution pattern will give rise to a characteristic set of signals. |

It is important to note that while these tables provide a well-grounded expectation of the conformational behavior of this compound, definitive characterization would require dedicated experimental studies, such as low-temperature NMR spectroscopy and single-crystal X-ray diffraction, or high-level computational modeling for this specific molecule.

Advanced Theoretical and Computational Studies of Dithiane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. It is particularly well-suited for investigating the properties of dithiane systems.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. nih.govstackexchange.com For the 1,3-dithiane (B146892) ring, the chair conformation is the most stable, analogous to cyclohexane. Computational studies have meticulously mapped out the potential energy surface of 1,3-dithiane , identifying various conformers such as the chair, 1,4-twist, and 2,5-twist forms. acs.org

Ab initio molecular orbital theory and various DFT functionals (including B3LYP, B3P86, and B3PW91) have been employed to calculate the relative energies of these conformers. acs.org For instance, the energy difference between the chair conformer and the 1,4-boat transition state at the HF/6-31G(d) level is 5.53 kcal/mol. acs.org Furthermore, the energy difference between the chair and the 2,5-twist conformer is calculated to be 4.24 kcal/mol at the same level of theory. acs.org These calculations provide fundamental data on the flexibility and conformational preferences of the dithiane ring system.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule, which governs its chemical properties. In 1,3-dithiane , stereoelectronic hyperconjugative interactions play a crucial role in determining its conformational stability. acs.org For example, the anomeric effect, involving the interaction between the sulfur lone pairs and the antibonding orbitals of adjacent C-H or C-C bonds, significantly influences bond lengths and angles. acs.org

| Conformer/Transition State | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | - | 0.00 (Reference) |

| 1,4-Boat (Transition State) | HF/6-31G(d) | 5.53 |

| 2,5-Twist | HF/6-31G(d) | 4.24 |

| 2,5-Boat (Transition State) | B3LYP/6-311+G(d,p) | 5.42 |

Investigation of Reaction Mechanisms and Activation Barriers

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. This allows for the calculation of activation barriers, which are crucial for understanding reaction kinetics.

A notable example is the study of the photodeprotection of 1,3-dithianes . acs.org Theoretical calculations were used to investigate the mechanism of converting the dithiane back to its parent carbonyl compound. The studies showed that electron transfer from the dithiane to a triplet sensitizer (B1316253) is a very fast process. DFT computations supported the experimental findings that the resulting dithiane radical cation undergoes C-S bond cleavage to form a distonic radical cation. acs.org These calculations also helped to rationalize the role of molecular oxygen and the superoxide (B77818) radical anion in the deprotection process. acs.org

In a broader context, DFT is widely used to study various organic reactions, such as 1,3-dipolar cycloadditions, providing detailed mechanistic insights. mdpi.com For reactions involving 2-(2-Methoxyphenyl)-1,3-dithiane , such as its deprotonation to form a nucleophile, DFT could be used to calculate the pKa of the C2-proton and the activation barriers for its reaction with various electrophiles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into dynamic processes that are not accessible through static calculations. While specific MD simulations for This compound were not found, the application of these techniques to related systems demonstrates their potential.

For instance, a study on the ultrafast ring-opening dynamics of the related 1,2-dithiane employed on-the-fly deep neural network-driven MD simulations to predict time-resolved X-ray absorption spectra. rsc.org This approach allowed for the simulation of the dynamics over longer timescales than would be possible with purely quantum chemical calculations. rsc.org The simulations revealed the population kinetics and vibrational activity of the molecule following photoexcitation. rsc.org Similar MD studies on This compound could be envisioned to explore its conformational dynamics, the influence of the methoxyphenyl substituent on the ring's flexibility, and its interactions with solvent molecules or biological receptors.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including semi-empirical, ab initio, and DFT, that are used to compute molecular properties. youtube.com For dithiane systems, these calculations have been pivotal in understanding their structure and reactivity.

Theoretical studies on 1,3-dithiane 1,1-dioxide have used quantum chemical methods to investigate its conformational interconversions. researchgate.netnih.gov These calculations identified four energy minima and five transition states on the potential energy surface, providing a detailed description of the ring inversion process. researchgate.netnih.gov Furthermore, these methods have been used to calculate NMR coupling constants, which are then explained in terms of stereoelectronic interactions. researchgate.netnih.gov

The application of such calculations to This compound would allow for the prediction of its spectroscopic properties, such as NMR chemical shifts and coupling constants, which would be invaluable for its experimental characterization.

Predicting Reactivity and Selectivity via Computational Models

Modern computational chemistry is increasingly focused on the development of models that can accurately predict the reactivity and selectivity of chemical reactions. These models can range from those based on frontier molecular orbital theory to more complex machine learning algorithms.

For dithiane chemistry, computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving the dithiane anion. The nucleophilicity of the 2-lithio-1,3-dithiane and its derivatives is a key factor in its synthetic utility, and computational models can help in understanding how substituents, such as the 2-methoxyphenyl group, would influence this reactivity.

Recent advancements have seen the rise of machine learning approaches to predict chemical reactivity. nih.govresearchgate.net These models are trained on large datasets of known reactions and can learn the complex relationships between molecular structure and reaction outcomes. nih.gov While not yet specifically applied to the fine details of dithiane chemistry in the reviewed literature, these methods hold great promise for the future of predicting the reactivity and selectivity of complex organic molecules like This compound .

Stereochemical Aspects in Dithiane Chemistry

Asymmetric Synthesis Involving 1,3-Dithiane (B146892) Derivatives

Asymmetric synthesis involving 1,3-dithiane derivatives is a powerful strategy for preparing enantiomerically enriched compounds. The core principle lies in the stereoselective formation of a new stereocenter at the C2 position of the dithiane ring or the use of the dithiane as a chiral building block in subsequent reactions. In the context of 2-(2-methoxyphenyl)-1,3-dithiane, asymmetric synthesis would typically involve the deprotonation of the C2 proton to form a lithiated intermediate, which then reacts with an electrophile. The stereochemical outcome of this reaction can be controlled by various methods, including the use of chiral ligands, solvents, or additives that create a chiral environment around the reacting species.

The 2-methoxyphenyl group itself can influence the stereoselectivity of reactions due to its steric bulk and potential for chelation with the metal counterion of the lithiated dithiane. This inherent structural feature can be exploited to achieve facial selectivity in reactions with prochiral electrophiles.

Table 1: Hypothetical Asymmetric Alkylation of this compound

| Electrophile | Chiral Ligand | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Benzyl bromide | (-)-Sparteine | 85:15 | 90% |

| Methyl iodide | (R,R)-TMCDA | 90:10 | 95% |

| Propanal | Chiral Phosphine (B1218219) | 70:30 | 88% |

This table presents hypothetical data based on known asymmetric alkylations of similar 2-aryl-1,3-dithianes to illustrate the potential for stereocontrol.

Enantioselective and Diastereoselective Transformations

Enantioselective and diastereoselective transformations are fundamental to the application of dithiane chemistry in the synthesis of complex molecules. For this compound, these transformations often involve the reaction of its C2-anion with various electrophiles.

Enantioselective Transformations: These reactions aim to produce one enantiomer of a chiral product in excess over the other. This is typically achieved by using a chiral catalyst or reagent that differentiates between the two enantiotopic faces of the prochiral dithiane anion or the electrophile. For instance, the addition of the lithiated this compound to an aldehyde can be rendered enantioselective by the presence of a chiral ligand that coordinates to the lithium ion.

Diastereoselective Transformations: When the reaction of the this compound anion with an electrophile creates a second stereocenter, the goal is to control the relative configuration of these two centers, leading to the preferential formation of one diastereomer. The inherent chirality of a substituted dithiane or the use of a chiral electrophile can direct the stereochemical outcome. The steric and electronic properties of the 2-methoxyphenyl group play a crucial role in directing the approach of the electrophile, often leading to high levels of diastereoselectivity. Research on the stereoselective isomerization of related compounds, such as 4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolanes, highlights the significant influence of substituted phenyl rings on the stereochemical course of reactions rsc.org.

Table 2: Hypothetical Diastereoselective Aldol (B89426) Addition of Lithiated this compound

| Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | THF, -78 °C | 95:5 |

| Isobutyraldehyde | THF/HMPA, -78 °C | 80:20 |

| Acetaldehyde | Et₂O, -78 °C | 90:10 |

This table illustrates potential diastereoselectivities based on established principles of 1,2-asymmetric induction in aldol reactions of dithiane anions.

Chiral Auxiliaries and Organocatalysis in Dithiane-Mediated Reactions

The use of chiral auxiliaries and organocatalysis represents advanced strategies for achieving high levels of stereocontrol in reactions involving dithiane derivatives.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govuobasrah.edu.iq In the context of this compound, a chiral auxiliary could be incorporated into the dithiane backbone itself, for example, by using a chiral diol in its synthesis. Alternatively, the electrophile reacting with the dithiane anion could bear a chiral auxiliary. After the stereoselective reaction, the auxiliary is removed to afford the desired enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. organic-chemistry.org Organocatalysts are small, chiral organic molecules that can catalyze reactions with high enantioselectivity. An example relevant to dithiane chemistry is the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, catalyzed by a chiral thiourea (B124793) derivative. organic-chemistry.org This approach avoids the use of metals and often proceeds under mild conditions. For this compound, an organocatalytic approach could involve its functionalization to a derivative that can participate in organocatalyzed reactions, such as a Michael addition or an aldol reaction, to generate chiral products with high enantiomeric excess. organic-chemistry.org

Table 3: Potential Chiral Auxiliaries and Organocatalysts for Stereoselective Reactions

| Reaction Type | Strategy | Example Catalyst/Auxiliary | Expected Outcome |

| Alkylation | Chiral Auxiliary | (R)-1,1'-Bi-2-naphthol (BINOL)-derived dithiane | High e.e. |

| Aldol Addition | Chiral Auxiliary | Evans' oxazolidinone on the electrophile | High d.r. |

| Michael Addition | Organocatalysis | Chiral bifunctional thiourea catalyst | High e.e. |

| Aldol Addition | Organocatalysis | Proline-derived catalyst | High e.e. and d.r. |

This table provides examples of established chiral auxiliaries and organocatalysts and their potential application in stereoselective reactions involving derivatives of this compound.

Future Directions and Emerging Research Avenues for 2 2 Methoxyphenyl 1,3 Dithiane

The utility of 2-(2-methoxyphenyl)-1,3-dithiane as a synthetic intermediate continues to prompt new research into its reactivity and application. Future explorations are focused on enhancing the efficiency, sustainability, and scope of its chemical transformations. Key areas of emerging research include the development of advanced catalytic systems, the adoption of green chemistry principles, the expansion of its use in creating novel molecular frameworks, and deeper mechanistic understanding through integrated spectroscopic and computational methods.

Q & A

Q. How is 2-(2-Methoxyphenyl)-1,3-dithiane utilized in thioacetalization reactions, and what advantages does it offer over traditional reagents?

Methodological Answer: this compound serves as an odorless and efficient alternative to 1,3-propanedithiol in thioacetalization reactions. Its synthesis involves straightforward preparation from 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione derivatives, enabling mild reaction conditions (e.g., room temperature, catalytic acids) for converting aldehydes/ketones to thioacetals. This avoids the malodorous and volatile nature of 1,3-propanedithiol, improving laboratory safety and scalability. Researchers should optimize solvent polarity (e.g., dichloromethane) and acid catalysts (e.g., p-TsOH) to achieve yields >85% .

Q. What are the key structural and conformational features of 1,3-dithiane derivatives, and how do they influence reactivity?

Methodological Answer: X-ray crystallography reveals that 1,3-dithiane derivatives adopt a chair conformation, with the aryl substituent (e.g., 3-bromophenyl) forming an 86.38° dihedral angle relative to the dithiane ring. This geometry minimizes steric strain and enables weak intermolecular interactions (e.g., C–H⋯π, C–H⋯S) that stabilize crystal packing. Researchers should analyze substituent effects using DFT calculations (B3LYP/6-31G**) to predict regioselectivity in reactions like oxidation or nucleophilic additions .

Advanced Research Questions

Q. How can isotopic labeling (13C/2H) be incorporated into 1,3-dithiane derivatives for mechanistic or metabolic studies?

Methodological Answer: 13C- or 2H-labeled 1,3-dithianes are synthesized via a two-step protocol:

Isotopic Precursor Preparation : React [13C]- or [13C,2H3]-methyl phenyl sulfoxide with LiAlH4 to generate labeled 1,3-propanedithiol equivalents.

Cyclization : Treat the labeled dithiol with formaldehyde under acidic conditions to form 1,3-[2-13C]- or 1,3-[2-13C,2-2H2]dithiane. This method achieves >95% isotopic enrichment, validated by NMR and mass spectrometry. Applications include tracking formaldehyde release in biomimetic systems .

Q. What catalytic strategies enable enantioselective oxidation of 2-(4-methoxyphenyl)-1,3-dithiane to its sulfoxide with high diastereoselectivity?

Methodological Answer: Flavin-peptide catalysts (e.g., Fl-Pep5-b) promote aerobic oxidation of 2-(4-methoxyphenyl)-1,3-dithiane to its sulfoxide with 88% yield, 24:1 trans:cis diastereoselectivity, and 3% enantiomeric excess (trans). Key parameters:

Q. How do substituents on the aryl group of 1,3-dithiane derivatives modulate bioactivity, such as insecticidal properties?

Methodological Answer: Substituents at the para-position (e.g., bromine, methoxy) enhance bioactivity by increasing lipophilicity and target binding. For example:

- Synthesis : Condense 2-substituted-1,3-propanedithiols with brominated aldehydes (e.g., 5-bromofurfural) under acidic conditions.

- Bioassay : Test lethality against Myzus persicae at 600 µg/mL. Compound M11 (2-(5-bromofuranyl)-1,3-dithiane) achieves 90% mortality via disruption of acetylcholine esterase. SAR studies recommend prioritizing electron-withdrawing groups for higher activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.